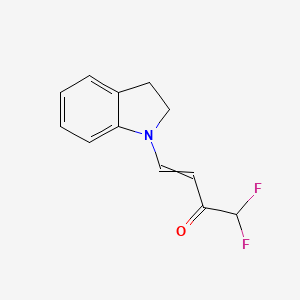![molecular formula C16H12N2O4 B1307275 2-hydroxy-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]benzohydrazide](/img/structure/B1307275.png)
2-hydroxy-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide is a complex organic compound that features a benzohydrazide moiety linked to an isobenzofuranone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide typically involves the condensation of 2-hydroxybenzohydrazide with 3-oxoisobenzofuran-1(3H)-ylidene. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranone derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research. Studies have shown that derivatives of benzofuran and benzohydrazide exhibit significant biological activities .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, while the isobenzofuranone structure can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran Derivatives: Compounds like 2-hydroxybenzofuran and 3-oxoisobenzofuran-1(3H)-one share structural similarities with (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide.
Benzohydrazide Derivatives: Compounds such as 2-hydroxybenzohydrazide and N’-benzylidene-2-hydroxybenzohydrazide are structurally related.
Uniqueness
What sets (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide apart is its unique combination of benzofuran and benzohydrazide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components.
Propiedades
Fórmula molecular |
C16H12N2O4 |
|---|---|
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
2-hydroxy-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H12N2O4/c19-13-8-4-3-7-12(13)15(20)18-17-9-14-10-5-1-2-6-11(10)16(21)22-14/h1-9,19,21H,(H,18,20) |
Clave InChI |
DVTHTJGTYCRJIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NN=CC2=C3C=CC=CC3=C(O2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine](/img/structure/B1307192.png)
![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B1307196.png)
![2-{4-[(E)-(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl}acetic acid](/img/structure/B1307198.png)
![2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole](/img/structure/B1307199.png)
![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)
![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)


![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)



![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)

